5-chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring. Subsequent chlorination and fluorination steps introduce the chlorine and fluorine atoms, respectively. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide
(5-Chloro-2,4-difluorophenyl)boronic acid
Uniqueness: 5-Chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c1-6-10(11(13)18(2)17-6)12(19)16-9-4-3-7(14)5-8(9)15/h3-5H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFCQBEVLCYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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